7-methoxy-1-benzofuran-3-yl acetate
Overview
Description
7-Methoxy-1-benzofuran-3-yl acetate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Scientific Research Applications
7-Methoxy-1-benzofuran-3-yl acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Mechanism of Action
While the specific mechanism of action for 7-methoxy-1-benzofuran-3-yl acetate is not mentioned in the sources, benzofuran compounds in general have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-3-yl acetate typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascades have been employed to produce complex benzofuran derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-benzofuran-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofurans .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
7-Methoxybenzofuran: Lacks the acetate group but shares the methoxy substitution.
1-Benzofuran-3-yl acetate: Similar structure but without the methoxy group.
Uniqueness: 7-Methoxy-1-benzofuran-3-yl acetate is unique due to the presence of both methoxy and acetate groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-6-14-11-8(10)4-3-5-9(11)13-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHSRSCNOOHRLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=COC2=C1C=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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